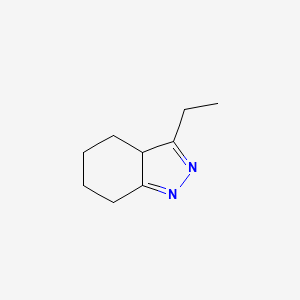

3-ethyl-4,5,6,7-tetrahydro-3aH-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-ethyl-4,5,6,7-tetrahydro-3aH-indazole |

InChI |

InChI=1S/C9H14N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h7H,2-6H2,1H3 |

InChI Key |

ANWGMXGFWQIXKT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=C2C1CCCC2 |

Origin of Product |

United States |

Advanced Chemical Transformations and Functionalization of the Tetrahydroindazole Nucleus

Selective Functionalization at Carbon Positions

The selective functionalization of the carbon atoms within the 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole nucleus is crucial for modulating its physicochemical and biological properties. Various methods have been developed to introduce new functional groups at specific positions, enhancing the structural diversity of this important scaffold.

Halogenation Reactions

Halogenation of the tetrahydroindazole (B12648868) ring is a key transformation that provides a handle for further synthetic manipulations, such as cross-coupling reactions. Bromination is a common halogenation reaction for such systems. For instance, the bromination of indazoles at the C3 position can be achieved efficiently using reagents like N-bromosuccinimide (NBS) or dibromohydantoin, sometimes assisted by ultrasound. rsc.org In related systems like 3,3a,4,5‐tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazoles, treatment with N-bromosuccinimide has been shown to result in aromatization along with bromination at the C-5 position of the indazole ring. researchgate.net

A plausible halogenation reaction for this compound is presented in the table below, based on established methods for similar heterocyclic compounds.

| Reagent | Position of Halogenation | Product | Reference |

| N-Bromosuccinimide (NBS) | C5 | 5-Bromo-3-ethyl-4,5,6,7-tetrahydro-3aH-indazole | researchgate.net |

| Dibromohydantoin | C3 | 3-Bromo-indazole derivative (after aromatization) | rsc.org |

Nitration Reactions

Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amino group or used as an electron-withdrawing group to influence the reactivity of the heterocyclic core. The synthesis of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been reported through the reaction of benzylidene tetralones with hydrazine (B178648) in acetic acid. nih.gov This suggests that direct nitration or the construction of the nitrated tetrahydroindazole ring from a pre-functionalized precursor is a viable strategy.

The following table outlines a potential nitration reaction for the this compound scaffold.

| Reagent | Position of Nitration | Product | Reference |

| Nitric Acid/Sulfuric Acid | C6 | 3-Ethyl-6-nitro-4,5,6,7-tetrahydro-3aH-indazole | nih.gov |

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds. While specific examples for the this compound are not extensively documented, studies on related saturated nitrogen heterocycles like indolines and tetrahydroisoquinolines provide valuable insights. researchgate.netnih.gov These reactions often employ transition metal catalysts, such as rhodium or copper, to achieve site-selective functionalization. researchgate.netnih.gov For instance, copper-catalyzed direct sulfonylation of indolines with sulfonyl chlorides has been demonstrated. researchgate.net It is conceivable that similar strategies could be applied to the tetrahydroindazole core, targeting the activated C-H bonds adjacent to the nitrogen atoms or on the saturated carbocyclic ring.

Cross-Coupling Reactions (e.g., Heck, Suzuki)

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are indispensable methods for forming carbon-carbon bonds and constructing complex molecular architectures. masterorganicchemistry.comyoutube.com The Suzuki-Miyaura coupling, in particular, is widely used for the arylation of heterocyclic compounds. nih.gov For indazole derivatives, these reactions have been employed to functionalize the ring, offering an attractive alternative to de novo synthesis. The Heck reaction, which couples an alkene with an aryl or vinyl halide, has also been utilized to introduce substituents onto the indazole nucleus. chim.it

A representative Suzuki coupling reaction for a halogenated derivative of this compound is shown below.

| Reactants | Catalyst | Product | Reference |

| 5-Bromo-3-ethyl-4,5,6,7-tetrahydro-3aH-indazole and Phenylboronic acid | Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) | 3-Ethyl-5-phenyl-4,5,6,7-tetrahydro-3aH-indazole | nih.gov |

Formation of Amide Bonds and Other Linkages

Amide bond formation is a cornerstone of medicinal chemistry, as the amide linkage is a key feature in many biologically active molecules. nih.gov Starting from a carboxylated tetrahydroindazole, such as 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, a wide array of amide derivatives can be synthesized. sigmaaldrich.comnih.gov Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) are commonly employed to facilitate the reaction between the carboxylic acid and an amine. nih.gov

The following table illustrates a typical amide bond formation reaction.

| Reactants | Coupling Reagents | Product | Reference |

| 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid and a primary/secondary amine | EDC, HOBt, DMAP | Corresponding N-substituted 4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | nih.gov |

Spectroscopic and Structural Characterization Methodologies for 3 Ethyl 4,5,6,7 Tetrahydro 3ah Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For tetrahydro-indazole systems, it is indispensable for confirming the core structure, identifying substituent positions, and determining stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H-NMR spectrum of a tetrahydro-indazole derivative, the protons on the saturated cyclohexene (B86901) ring typically appear as complex multiplets in the upfield region. For instance, in a related compound, (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole, the methylene (B1212753) protons at positions 4, 5, and 6 appear as multiplets between δ 1.86 and 2.79 ppm. mdpi.com The proton at the bridgehead position (3a-H) is particularly diagnostic and, in this analog, appears as a triplet at δ 3.84–3.85 ppm. mdpi.com The signals for the ethyl group in the target compound would be expected in the typical aliphatic region, with a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

The ¹³C-NMR spectrum complements the ¹H-NMR data. The carbons of the saturated portion of the ring system are found upfield (e.g., δ 22.0-27.1 ppm for C4, C5, C6 in the methoxyphenyl derivative), while the carbons of the pyrazoline ring and any aromatic substituents appear further downfield. mdpi.com The imine carbon (C=N) gives a characteristic signal in the range of δ 157-159 ppm. mdpi.comresearchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Tetrahydro-3aH-indazole Analog Compound: (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole mdpi.com

Click to view data

| Atom Type | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Proton | 3a-H | 3.84–3.85 (t) | 55.4 |

| Proton | 4-H, 6-H | 2.77–2.79 (m) | 27.1, 24.5 |

| Proton | 5-H | 1.86–1.88 (m) | 22.0 |

| Carbon | C=N | - | 158.9, 157.9 |

Advanced 2D NMR experiments are crucial for unambiguous assignments and for determining the three-dimensional structure.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For example, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks, and quaternary carbons would be absent. This would be essential to confirm the assignments of the carbons in the ethyl group and the tetrahydro portion of the molecule. utah.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). It is invaluable for tracing the connectivity within the saturated ring and the ethyl group. utah.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on previously assigned proton signals. utah.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is the primary method for determining stereochemistry, such as the relative orientation of the ethyl group at position 3 and the proton at position 3a.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For a 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole structure, key absorptions would include:

C-H stretching: Aliphatic C-H stretches from the ethyl group and the saturated ring would appear just below 3000 cm⁻¹. mdpi.com

C=N stretching: The imine bond of the pyrazoline ring is a key functional group and typically shows a sharp absorption band in the range of 1610-1580 cm⁻¹. mdpi.com

C-H bending: Vibrations for the methylene and methyl groups would be observed in the 1470-1360 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for Tetrahydro-indazole Analogs

Click to view data

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound | Reference |

|---|---|---|---|

| C-H Stretch (Aliphatic) | ~2953 | (7E)-3-(4-methoxyphenyl)-...-tetrahydro-3aH-indazole | mdpi.com |

| C=N Stretch (Imine) | 1605, 1580 | (7E)-3-(4-methoxyphenyl)-...-tetrahydro-3aH-indazole | mdpi.com |

| C=C Stretch | 1710 | Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate | wiley-vch.de |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula of the molecule with high accuracy.

For this compound (C₉H₁₄N₂), the expected exact mass would be 150.1157. An HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would aim to find the protonated molecule [M+H]⁺ at m/z 151.1235.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction provides the most definitive structural information for compounds that can be crystallized, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

While a crystal structure for this compound is not reported, studies on analogous compounds provide valuable insight. For example, the crystal structure of ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate shows that the fused indazole ring system is nearly planar, while the six-membered cyclohexene ring adopts a distorted half-chair conformation. nih.gov This is the expected conformation for the tetrahydro-indazole core. In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, for instance between the indazole nitrogen and hydrogen bond donors on adjacent molecules, forming dimers or more complex networks. nih.gov Such an analysis for the title compound would definitively establish the conformation of the fused ring system and the stereochemical relationship of its substituents.

Table 3: List of Chemical Compounds Mentioned

Click to view data

| Compound Name |

|---|

| This compound |

| (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole |

| Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate |

| ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate |

| 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole |

Computational Chemistry Applications in Tetrahydroindazole Research

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net It is particularly useful for investigating the properties and reactivity of heterocyclic compounds like 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole.

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of reaction pathways. For instance, in the synthesis of related indazole derivatives, DFT can be employed to understand the step-by-step mechanism of cyclization and other key transformations. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of a proposed reaction mechanism can be assessed. This approach provides valuable information on the regioselectivity and stereoselectivity of reactions involving the tetrahydroindazole (B12648868) core.

Analysis of Electronic Structure and Reactivity (e.g., HOMO-LUMO Energy Gaps, Fukui Indices)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide access to crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Fukui indices, derived from conceptual DFT, are powerful reactivity descriptors that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. rowansci.comjoaquinbarroso.com These indices are calculated based on the change in electron density when an electron is added to or removed from the molecule. joaquinbarroso.com For this compound, Fukui functions can pinpoint which atoms are most susceptible to attack, guiding synthetic modifications and the prediction of metabolic pathways. rowansci.comresearchgate.net The analyses of local reactivity can indicate that molecules possess multiple points for both nucleophilic and electrophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Description | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. nih.gov |

| Fukui Indices (f+, f-, f0) | Indicate the propensity of an atomic site to attack by a nucleophile, electrophile, or radical, respectively. rowansci.com | Predicts the regioselectivity of chemical reactions. rowansci.com |

Tautomeric Equilibrium Investigations

Indazole derivatives, including tetrahydroindazoles, can exist in different tautomeric forms. mdpi.comnih.gov Annular tautomerism, involving the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring, is a common phenomenon. mdpi.com DFT calculations are highly effective in determining the relative stabilities of these tautomers. mdpi.comnih.gov By computing the total energies of the different tautomeric forms, researchers can predict the most stable tautomer under specific conditions (e.g., in the gas phase or in different solvents). mdpi.com Such studies have been performed on various 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, where calculations helped to establish the most stable tautomer, which was in agreement with experimental data. mdpi.comnih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the macroscopic and dynamic behavior of molecules. mdpi.comyoutube.com

Conformational Analysis

The tetrahydro part of the this compound ring system is not planar and can adopt various conformations. For instance, the cyclohexene (B86901) ring in a related structure was found to adopt a half-chair conformation. nih.gov Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of the molecule, identifying low-energy conformers and the energy barriers between them. nih.gov This information is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Ligand Stability Assessments

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comyoutube.com In the context of drug discovery, MD simulations are used to assess the stability of a ligand when bound to its biological target, such as a protein receptor. mdpi.comnih.gov For derivatives of this compound that show potential as ligands for specific receptors, MD simulations can provide detailed information about the stability of the ligand-receptor complex. nih.govnih.govnih.gov By analyzing trajectories from MD simulations, researchers can evaluate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability and flexibility of the ligand within the binding site. mdpi.com These simulations can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and stability. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,5,6,7-tetrahydro-4H-indazol-4-one |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For tetrahydroindazole derivatives, QSAR models have been instrumental in identifying the key molecular features that govern their therapeutic effects. These models are developed by calculating a wide range of molecular descriptors and using statistical methods to find the best correlation with experimentally determined biological data. nih.gov

The development of a robust QSAR model involves several critical steps, including the careful selection of a diverse set of compounds, calculation of relevant molecular descriptors, and rigorous statistical validation to ensure the model's predictive power. nih.govyoutube.com Validation is a crucial step to prove that a model can perform as expected under a given set of conditions and provide the required accuracy and precision. researchgate.net

Two-dimensional QSAR (2D-QSAR) models are based on descriptors derived from the 2D representation of molecules. These descriptors can include constitutional, topological, and electrostatic properties, among others. researchgate.net In the context of indazole derivatives, 2D-QSAR studies have been successfully employed to predict their anticancer activity. growingscience.comresearchgate.net

One such study on a series of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors resulted in a highly predictive 2D-QSAR model. growingscience.comresearchgate.net The best model, generated using the Multiple Linear Regression (MLR) method, demonstrated a strong correlation between the descriptors and the biological activity. growingscience.comresearchgate.net The statistical significance of this model is highlighted by its high correlation coefficient (r²) of 0.9512, and robust internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. growingscience.comresearchgate.net The low residual values further indicated a good agreement between the observed and predicted pIC50 values, underscoring the model's predictive accuracy. growingscience.comresearchgate.net

Key descriptors identified in these models as being influential for the biological activity of indazole derivatives include chi4, T_2_N_3, and T_2_O_5, which all showed a positive contribution to the anticancer activity. growingscience.com

Table 1: Statistical Validation of a 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors growingscience.comresearchgate.net

| Parameter | Value | Description |

| r² | 0.9512 | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² | 0.8998 | Cross-validated correlation coefficient (leave-one-out), a measure of the model's internal predictive ability. |

| pred_r² | 0.8661 | Predictive r-squared for the external test set, a measure of the model's external predictive ability. |

This table presents the key statistical parameters for the best 2D-QSAR model developed for a series of indazole derivatives, demonstrating its high predictive capability.

The validation of 2D-QSAR models is a critical step to ensure their reliability for predicting the activity of new, unsynthesized compounds. nih.gov Various methods are employed for validation, including internal validation (cross-validation) and external validation using a separate test set of compounds. nih.govresearchgate.net A well-validated 2D-QSAR model can be a valuable tool in virtual screening and the rational design of novel tetrahydroindazole-based therapeutic agents. elsevierpure.com

Three-dimensional QSAR (3D-QSAR) models offer a more detailed understanding of the structure-activity relationship by considering the spatial arrangement of atoms in a molecule. nih.gov These models, which include techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of compounds with their 3D molecular fields (e.g., steric and electrostatic fields). nih.govfrontiersin.org

For indazole derivatives, 3D-QSAR studies have provided valuable insights into the structural requirements for their biological activity. In a study of indazole derivatives as TTK inhibitors, a 3D-QSAR model was developed using the stepwise k-nearest neighbor (SWF-kNN) approach. growingscience.com This model exhibited a high internal cross-validation regression coefficient (q²) of 0.9132, indicating its robustness and predictive power. growingscience.com The study revealed that steric and hydrophobic descriptors were negatively correlated with neuraminidase inhibitory activity, suggesting that bulkier and more hydrophobic substituents might decrease the activity of these compounds. researchgate.net

Similarly, a 3D-QSAR study on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors demonstrated the utility of these models. nih.gov The best CoMFA model, using Gasteiger-Marsili charges, yielded a cross-validated correlation coefficient (q²) of 0.635 and a non-cross-validated coefficient of determination (r²) of 0.930, with a predictive r² of 0.582 for the test set. nih.gov

Table 2: Statistical Parameters of a 3D-QSAR (CoMFA) Model for Tetrahydro-3H-imidazo[4,5-c]pyridine Derivatives nih.gov

| Parameter | Value | Description |

| q² | 0.635 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| r² | 0.930 | Non-cross-validated coefficient of determination, showing the model's fit to the training set data. |

| Predictive r² | 0.582 | Predictive r-squared for the external test set, indicating the model's ability to predict the activity of new compounds. |

This table summarizes the statistical validation of a CoMFA model, highlighting its ability to guide the design of novel VEGFR-2 inhibitors.

The development and validation of 3D-QSAR models are complex processes that require careful alignment of the molecules and selection of appropriate fields. nih.govmdpi.com The resulting contour maps from these analyses provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity, thereby guiding the design of more potent compounds. frontiersin.org

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. nih.gov For tetrahydroindazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action and identifying key interactions with various protein targets.

These studies have been applied to a range of targets, including kinases, which are crucial in cancer and other diseases. For instance, docking studies of indazole derivatives with Tyrosine Threonine Kinase (TTK) have helped to understand the structural basis for their inhibitory activity. growingscience.com Similarly, research on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors has utilized molecular docking to explore their binding modes. nih.gov

In a study focused on designing novel inhibitors of norepinephrine (B1679862) transporter, molecular docking was used to evaluate the binding of indazole derivatives. growingscience.com Another study on 1,3,4-thiadiazole (B1197879) tethered coumarin (B35378) derivatives employed molecular docking against the Epidermal Growth Factor Receptor (EGFR) kinase to guide the design of new antiproliferative agents. elsevierpure.com

The results of molecular docking are often visualized to show the interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions. These interactions are critical for the stability of the ligand-protein complex and contribute to the ligand's biological activity.

In Silico Pharmacokinetic Predictions (ADMET Profiling)

In addition to predicting biological activity, computational methods are also used to forecast the pharmacokinetic properties of drug candidates. This is known as ADMET profiling, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov Predicting these properties early in the drug discovery process is crucial for avoiding costly failures in later stages of development.

For tetrahydroindazole derivatives, in silico ADMET prediction has been used to assess their drug-likeness and potential for oral bioavailability. researchgate.netnih.gov These predictions are often based on established rules, such as Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs. nih.gov

Studies on various heterocyclic compounds, including those with structures related to tetrahydroindazoles, have incorporated ADMET profiling. For example, in a study of thiazole (B1198619) derivatives, in silico ADMET prediction was used to validate their potential for oral bioavailability. nih.gov Similarly, research on non-small cell lung cancer therapeutic agents included ADMET profiling using online web servers like SWISSADME and pkCSM. nih.gov These tools can predict a wide range of properties, including solubility, permeability, and potential for toxicity. nih.gov

The integration of ADMET profiling into the computational workflow allows researchers to prioritize compounds that not only have high predicted activity but also possess favorable pharmacokinetic profiles, increasing the likelihood of developing a successful drug.

Structure Activity Relationship Sar Investigations of Tetrahydroindazole Derivatives

Methodologies for Structure-Activity Relationship Determination

The determination of SAR for tetrahydroindazole (B12648868) derivatives employs a combination of computational and experimental techniques to build a comprehensive understanding of how molecular structure dictates biological activity.

Experimental Approaches:

Chemical Synthesis: The foundation of SAR studies involves the synthesis of a series of analogues where specific parts of the molecule are systematically modified. nih.govnih.gov This includes altering substituents, changing ring structures, and introducing or removing functional groups. For tetrahydroindazoles, this often involves creating libraries of compounds with variations on the heterocyclic core and its appended groups. nih.gov

X-ray Crystallography: This powerful technique provides atomic-resolution, three-dimensional structures of tetrahydroindazole derivatives bound to their biological targets, such as enzymes. researchgate.netnih.govfrontiersin.org These crystal structures reveal key binding interactions, like hydrogen bonds and hydrophobic contacts, which are essential for activity. acs.orgmdpi.com For example, X-ray data has been used to guide the evolution of tetrahydroindazole inhibitors by identifying specific pockets in the target's active site that can be exploited with tailored substituents. mdpi.com

Biochemical and Cellular Assays: Synthesized compounds are tested in biochemical assays to determine their direct effect on a target (e.g., enzyme inhibition measured by IC50 values) and in cell-based assays to assess their activity in a more complex biological environment. acs.orgnih.gov

Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. arabjchem.orgmdpi.com It is used to rationalize the binding modes of known active compounds and to screen virtual libraries of potential new derivatives, prioritizing which compounds to synthesize. arabjchem.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in physicochemical properties of compounds with their biological activity. nih.gov For tetrahydrodiazepine derivatives, a related class of compounds, E-state indices have been used to quantify electronic characteristics and predict antiviral activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the dynamic nature of their interactions. arabjchem.orgresearchgate.net

Correlating Structural Modifications with Changes in Chemical Behavior

SAR studies on tetrahydroindazoles have successfully correlated specific structural changes with modulations in their chemical and biological behavior, particularly as enzyme inhibitors.

For instance, in the development of human dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, modifications to the tetrahydroindazole scaffold provided a clear basis for understanding SAR. acs.org The initial discovery of chiral tetrahydroindazoles (termed the HZ series) led to systematic modifications. It was found that compounds with an (R) configuration at the chiral center consistently showed superior DHODH inhibitory activity compared to their (S)-enantiomers. acs.org

Further optimization focused on modifying aryl substituents attached to the core. An X-ray co-crystal structure of an early lead compound ((R)-HZ05) with DHODH revealed that the major interaction involved the amide carbonyl oxygen of the ligand and an arginine residue (Arg136) of the enzyme, mediated by water molecules. acs.org The structure also indicated limited space around the tetrahydro-benzisoxazolyl ring, guiding further modifications. acs.org The synthesis of analogues with different substituents on the phenyl moiety (Ar²) showed that small groups could maintain or increase potency. acs.org This structure-guided approach allowed for the development of compounds with improved potency and metabolic stability. acs.orgnih.gov

Influence of Substituent Effects on Molecular Interactions

The nature and position of substituents on the tetrahydroindazole ring system critically influence molecular interactions with biological targets, thereby modulating activity.

The biological activity of tetrahydroindazole derivatives can be finely tuned by the strategic placement of various chemical groups.

Aryl Groups: In a series of tetrahydroindazole-based DHODH inhibitors, modifications to an aryl ring (designated Ar²) were explored. acs.org Substituting the phenyl ring with groups like halogens (e.g., fluorine, chlorine) or small alkyl groups at the para position generally resulted in similar or increased inhibitory potency compared to the unsubstituted parent compound. acs.org This suggests that this position is tolerant to substitution and can be used to modulate physicochemical properties.

Halogens: The introduction of halogens is a common strategy in medicinal chemistry. The effect can be complex, involving changes in size, polarity, and electronic properties. nih.govnih.gov In some flavonoid series, moving from fluorine to iodine (increasing size) led to enhanced antibacterial activity, suggesting that steric factors were more dominant than electronic effects in that specific scaffold. nih.gov For tetrahydroindazoles, halogen substitution on appended aryl rings has been shown to be a viable strategy for improving potency. acs.org

Alkyl Chains: The length and polarity of alkyl chains can significantly impact activity. In a study of leukotriene antagonists based on a different scaffold, maximal activity was achieved with n-propyl, n-butyl, and n-pentyl substituents at the 3-position, while longer chains or the introduction of polar groups on the chain reduced activity. This indicates a specific requirement for a non-polar alkyl group of a moderate size for optimal receptor binding. While this data is not on a tetrahydroindazole, it illustrates the principle of how alkyl chain length is optimized in SAR studies.

The following table presents data on HZ00 analogues, a class of tetrahydroindazoles, showing how different small substituents on a pyridyl ring (Ar¹) affect their inhibitory concentration (IC₅₀) against the DHODH enzyme. acs.org

| Compound | Substituent on Pyridyl Ring | DHODH IC₅₀ (nM) |

| (R)-HZ00 | H | 100 ± 10 |

| 28 | 2-F | 110 ± 10 |

| 29 | 3-F | 100 ± 10 |

| 30 | 4-F | 70 ± 10 |

| 31 | 2-Cl | 120 ± 20 |

| 32 | 3-Cl | 100 ± 10 |

| 33 | 4-Cl | 80 ± 10 |

| 34 | 4-Me | 110 ± 20 |

Data sourced from a study on DHODH inhibitors. acs.org

The modulation of biological activity by substituents is governed by their steric and electronic properties. uni-freiburg.de

Steric Effects: This relates to the size and shape of the substituent. A bulky group can cause steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, a substituent might be necessary to fill a specific hydrophobic pocket in the target protein, thereby increasing binding affinity. The observation that larger alkyl chains can reduce activity suggests a defined spatial limit within the receptor's binding site.

Electronic Effects: This refers to the electron-donating or electron-withdrawing nature of a substituent, which can influence how the molecule interacts with the target. For example, electron-withdrawing groups can affect the acidity or basicity of nearby atoms, altering their ability to form hydrogen bonds or other electrostatic interactions. nih.gov

For the specific compound of interest, 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole , the ethyl group at the 3-position would exert specific steric and electronic effects. As a small, non-polar alkyl group, it is an electron-donating group. Its presence would increase the lipophilicity in its immediate vicinity. Based on general SAR principles, if the binding pocket at this position is hydrophobic and can accommodate the size of an ethyl group, this substitution could be favorable for activity. However, if the pocket is sterically constrained or requires a polar interaction at that position, the ethyl group would likely decrease or abolish activity.

Insights Derived from Integrated Computational and Synthetic SAR Studies

The most effective drug discovery and optimization programs integrate computational modeling with synthetic chemistry and biological testing. nih.govarabjchem.org

In the development of tetrahydroindazole inhibitors, computational docking can predict how a designed molecule might fit into the target's active site. researchgate.net This allows chemists to prioritize the synthesis of compounds that are most likely to be active. For example, if a computational model identifies an unfilled hydrophobic pocket, chemists can design and synthesize analogues with appropriate lipophilic substituents to occupy that space. mdpi.com

Similarly, QSAR models can highlight the key physicochemical properties (like lipophilicity, electronic character, and size) that are correlated with higher activity. nih.gov This information guides the design of new compounds with an optimal balance of these properties. The iterative cycle of design, synthesis, and testing, informed by computational insights, has proven to be a highly effective strategy for developing potent and selective tetrahydroindazole-based therapeutic candidates. acs.org

Advanced Applications of Tetrahydroindazole Scaffolds in Chemical Sciences

Role as a Precursor and Building Block in Complex Organic Synthesis

The unique structural features of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole make it a valuable precursor and building block in the synthesis of more complex organic molecules. The presence of a reactive bicyclic system with stereogenic centers offers opportunities for the construction of diverse molecular architectures.

The synthesis of tetrahydroindazole (B12648868) derivatives can be achieved through various methods, including the heterocyclization reaction of thiosemicarbazones with phenacyl bromide. For instance, the reaction of (R)-carvone and (R)-pulegone thiosemicarbazones with phenacyl bromide yields new thiazole-substituted tetrahydroindazoles. nih.gov While a direct synthetic route for this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through the diastereoselective alkylation of a 4,5,6,7-tetrahydro-3aH-indazole precursor. The introduction of the ethyl group at the 3a-position can be achieved using various alkylating agents under controlled conditions to achieve the desired stereochemistry.

The reactivity of the tetrahydroindazole core allows for further functionalization. The nitrogen atoms of the pyrazole (B372694) ring can be alkylated or acylated, and the cyclohexene (B86901) ring can undergo various transformations, such as oxidation, reduction, or addition reactions. This versatility makes this compound a strategic intermediate for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. For example, the indazole nucleus is a key component in a number of compounds with a wide range of biological activities. agrojournal.org

Applications in Agrochemical Research

The development of novel and effective agrochemicals is crucial for modern agriculture. Tetrahydroindazole derivatives have shown significant promise in this area, with research exploring their potential as herbicides, fungicides, and insecticides.

Development of Herbicidal Compounds

| Compound Class | Target Weed | Activity | Reference |

| Isoindoline-1,3-dione substituted benzoxazinones | Various weeds | Good herbicidal activity | researchgate.net |

| 3-substituted toxoflavin analogs | Paddy and upland weeds | Improved herbicidal activity | researchgate.net |

Exploration as Fungicides and Insecticides

The tetrahydroindazole scaffold has also been investigated for its potential as a fungicide and insecticide. The introduction of different substituents on the core structure can lead to compounds with varying degrees of activity against different pests and pathogens.

Fungicidal Activity: Research on related heterocyclic compounds has shown that the nature of the substituents significantly impacts antifungal properties. For example, a study on 1,2,3-thiadiazole and isothiazole-based N-acyl-N-arylalaninates identified compounds with moderate fungicidal activity against various plant pathogens. beilstein-journals.org Although direct studies on this compound are limited, the general fungicidal potential of the broader class of nitrogen-containing heterocycles suggests that this compound could serve as a scaffold for the development of new antifungal agents.

Insecticidal Activity: Similarly, the insecticidal properties of various heterocyclic compounds have been explored. For instance, novel diacylhydrazine and acylhydrazone derivatives have demonstrated significant insecticidal activity against several pests. Another study on novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups also reported good insecticidal and acaricidal activities. semanticscholar.org These findings suggest that the tetrahydroindazole core, and specifically the 3-ethyl derivative, could be a promising starting point for the design and synthesis of new insecticides. Structure-activity relationship studies indicate that the nature of the alkyl substituent can significantly influence the insecticidal potency. mdpi.com

| Compound Class | Target Pest/Pathogen | Activity | Reference |

| 1,2,3-Thiadiazole and Isothiazole-based N-acyl-N-arylalaninates | Plant pathogenic fungi | Moderate fungicidal activity | beilstein-journals.org |

| Diacylhydrazine and acylhydrazone derivatives | Various insect pests | Significant insecticidal activity | |

| Diamide compounds with pyrazolyl and polyfluoro-phenyl groups | Various insect pests and mites | Good insecticidal and acaricidal activity | semanticscholar.org |

Exploration in Materials Science for Optical and Electronic Properties

The unique electronic structure of the indazole ring system, combined with the conformational flexibility of the tetrahydro-cyclohexane moiety, makes this compound a candidate for investigation in materials science. The optical and electronic properties of such molecules can be tuned by modifying their chemical structure, particularly through the introduction of various substituents.

While specific studies on the optical and electronic properties of this compound are not widely reported, research on related heterocyclic compounds provides valuable insights. For example, the investigation of 3-ethyl-4-(4-cinnamoyloxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one using Density Functional Theory (DFT) and Hartree-Fock (HF) methods has been conducted to understand its spectroscopic and electronic properties. nih.govepstem.net The effect of alkyl substitution on the optical properties of other organic molecules has also been studied, indicating that the length and nature of the alkyl chain can influence properties such as refractive index and birefringence. nih.gov The introduction of an ethyl group at the 3a-position of the tetrahydroindazole scaffold could potentially influence its absorption and emission characteristics, as well as its charge transport properties, making it a target for the development of novel organic materials for applications in electronics and photonics.

Development of Novel Ligand Scaffolds in Catalysis

The nitrogen atoms in the pyrazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests that this compound and its derivatives could serve as ligands in transition metal catalysis. The development of novel ligands is crucial for advancing catalytic methodologies, enabling new transformations and improving the efficiency and selectivity of existing ones.

Indazole derivatives have been successfully employed as ligands in various catalytic systems. For instance, Hg(II) complexes constructed from indazole ligands have been used as heterogeneous catalysts for the Biginelli/transesterification reaction. mdpi.com The steric and electronic properties of the ligand play a critical role in determining the activity and selectivity of the catalyst. The presence of the ethyl group and the specific stereochemistry at the 3a-position of this compound could impart unique properties to a metal complex, potentially leading to novel catalytic applications. The flexibility in the synthesis of analogous ligands with different steric and electronic properties further enhances the potential of this scaffold in the development of new catalysts for a wide range of organic transformations.

Q & A

Q. How should stability studies be designed for derivatives in storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.